molecular formula C11H8ClNO B6366346 2-(2-Chlorophenyl)-3-hydroxypyridine, 95% CAS No. 1261995-81-6

2-(2-Chlorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6366346
CAS RN: 1261995-81-6
M. Wt: 205.64 g/mol
InChI Key: MQTRMJRVTYEHIF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-hydroxypyridine, or 2CP for short, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural products. The compound has a molecular weight of 167.58 g/mol and a melting point of 106-107°C. 2CP has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. It has also been used in the study of human and animal physiology, as well as in the field of biochemistry.

Scientific Research Applications

2CP has been used in a variety of scientific research applications, including the study of human and animal physiology, as well as in the field of biochemistry. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. It has also been used in the study of metabolism, enzyme activity, and gene expression. Additionally, it has been used in the study of cell signaling pathways and in the development of cancer treatments.

Mechanism of Action

2CP has been found to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes. By inhibiting COX-2, 2CP can reduce the production of prostaglandins and thus reduce inflammation. Additionally, 2CP has been found to act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
2CP has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, reduce pain, and reduce the production of prostaglandins. Additionally, it has been found to reduce the activity of the enzyme cyclooxygenase-2 (COX-2) and to act as an agonist of the G-protein-coupled receptor GPR55.

Advantages and Limitations for Lab Experiments

2CP has a number of advantages for lab experiments. It is relatively inexpensive and easily synthesized, and it is stable under a variety of conditions. Additionally, it is non-toxic and has a relatively low potential for side effects. However, it is important to note that 2CP is a synthetic compound and thus may not be as effective as natural compounds. Additionally, it is important to be aware of the potential for side effects when using 2CP in lab experiments.

Future Directions

There are a number of potential future directions for the use of 2CP. It could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. Additionally, it could be used in the study of metabolism, enzyme activity, and gene expression. Furthermore, it could be used in the study of cell signaling pathways and in the development of cancer treatments. Finally, it could be used in the development of new compounds with similar properties to 2CP.

Synthesis Methods

2CP can be synthesized using a variety of methods. One of the most commonly used methods is the Fischer indole synthesis, which involves the reaction of 2-chlorobenzaldehyde with 2-aminopyridine in the presence of an acid catalyst. The reaction produces 2CP as the main product, along with other byproducts. Other methods of synthesis include the reaction of 2-chlorobenzaldehyde with 2-amino-1-methylpyridine in the presence of an acid catalyst, or the reaction of 2-chlorobenzaldehyde with 2-amino-1-phenylpyridine in the presence of an acid catalyst.

properties

IUPAC Name

2-(2-chlorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-5-2-1-4-8(9)11-10(14)6-3-7-13-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTRMJRVTYEHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682689
Record name 2-(2-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)pyridin-3-ol

CAS RN

1261995-81-6
Record name 2-(2-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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